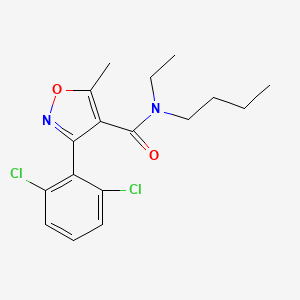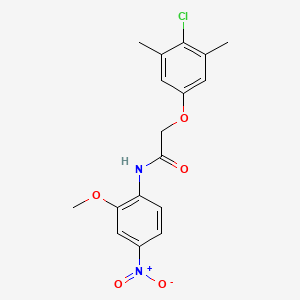
N-(anilinocarbonothioyl)-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(anilinocarbonothioyl)-4-butoxybenzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins in cancer cells. It was first synthesized by Abbott Laboratories in 2005 and has since been studied extensively for its potential as a cancer therapeutic agent.
Wirkmechanismus
N-(anilinocarbonothioyl)-4-butoxybenzamide binds to the BH3-binding groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-butoxybenzamide has been shown to induce apoptosis in a variety of cancer cell lines, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. However, N-(anilinocarbonothioyl)-4-butoxybenzamide has limited bioavailability and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(anilinocarbonothioyl)-4-butoxybenzamide is a valuable tool for studying the role of anti-apoptotic proteins in cancer cells. Its ability to selectively target these proteins makes it a useful tool for dissecting the complex pathways involved in cancer cell survival. However, its limited bioavailability and rapid metabolism can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on N-(anilinocarbonothioyl)-4-butoxybenzamide will likely focus on developing more potent and selective inhibitors of anti-apoptotic proteins. Additionally, combination therapy with other chemotherapeutic agents may improve the efficacy of N-(anilinocarbonothioyl)-4-butoxybenzamide in the treatment of cancer. Finally, the development of more effective delivery methods may help overcome the limitations of N-(anilinocarbonothioyl)-4-butoxybenzamide's bioavailability and metabolism.
Synthesemethoden
The synthesis of N-(anilinocarbonothioyl)-4-butoxybenzamide involves several steps, including the reaction of 4-butoxybenzoyl chloride with aniline to form N-(4-butoxybenzoyl)aniline. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thioamide. Finally, the thioamide is reacted with 4-fluoronitrobenzene in the presence of a palladium catalyst to form N-(anilinocarbonothioyl)-4-butoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(anilinocarbonothioyl)-4-butoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to induce apoptosis in cancer cells by targeting anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. N-(anilinocarbonothioyl)-4-butoxybenzamide has also been shown to synergize with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-butoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-3-13-22-16-11-9-14(10-12-16)17(21)20-18(23)19-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCLEIENZZFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(phenylcarbamothioyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)
![5-acetyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4973951.png)
![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4973977.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)

![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)

![6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)